![molecular formula C10H8N2O5 B1428499 Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate CAS No. 540750-26-3](/img/structure/B1428499.png)
Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate
Overview
Description
Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate is a nitro-substituted benzoisoxazole derivative featuring an ethyl ester group at position 3 and a nitro (-NO₂) substituent at position 6 of the fused benzene ring. The nitro group’s electron-withdrawing nature likely enhances electrophilic substitution reactivity while influencing stability and solubility compared to other substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate typically involves the nitration of benzo[d]isoxazole derivatives followed by esterification. One common method includes the nitration of benzo[d]isoxazole with nitric acid in the presence of sulfuric acid to introduce the nitro group at the 6-position. The resulting nitrobenzo[d]isoxazole is then reacted with ethanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate.
Substitution: Various substituted benzo[d]isoxazole derivatives depending on the nucleophile used.
Hydrolysis: 6-nitrobenzo[d]isoxazole-3-carboxylic acid.
Scientific Research Applications
Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate and its derivatives often involves interaction with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with molecular targets.
Comparison with Similar Compounds
The following table and analysis compare Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate with structurally related compounds, focusing on substituent effects, physical properties, and reactivity.
Structural and Functional Group Comparison
*Estimated based on molecular formula.
Nitro Group (-NO₂)
- Electronic Effects : Strong electron-withdrawing nature activates the aromatic ring for nucleophilic attack but deactivates it for electrophilic substitution. This makes the compound suitable for reduction reactions (e.g., catalytic hydrogenation to an amine) .
- Stability : Nitro groups enhance thermal stability but may increase sensitivity to explosive decomposition under extreme conditions.
Bromo Group (-Br)
- Reactivity : Bromine’s leaving-group capability facilitates Suzuki-Miyaura or Ullmann coupling reactions, enabling aryl-aryl bond formation .
- Physical Properties : Higher molecular weight and density compared to the nitro derivative due to bromine’s atomic mass.
Amino Group (-NH₂)
- Applications: The amino derivative serves as a precursor for amide bond formation or heterocyclic functionalization. Its electron-donating nature directs electrophiles to specific ring positions .
Methyl Ester vs. Ethyl Ester
- Methyl esters (e.g., Mthis compound) may exhibit faster hydrolysis rates due to reduced steric bulk compared to ethyl esters .
Research Findings and Limitations
- Gaps in Data : Direct experimental data (e.g., melting point, solubility) for this compound are absent in the provided evidence; properties are inferred from analogs.
Biological Activity
Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound, providing a comprehensive overview based on various studies.
Chemical Structure and Properties
This compound features a nitro group on the benzene ring and an ethyl ester functional group. Its molecular formula is C₁₁H₉N₃O₄, and it exhibits a melting point around 152-153 °C. The presence of the isoxazole ring contributes to its biological activity.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity :
- Studies have demonstrated that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, compounds with similar structures have shown IC50 values in the micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) . this compound's structure may provide similar bioactivity through mechanisms such as apoptosis induction or cell cycle arrest.
- Anti-inflammatory Effects :
- Antibacterial Activity :
- Cholinesterase Inhibition :
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Many isoxazoles act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Interaction with specific cellular receptors can lead to altered signaling pathways, contributing to the observed biological effects.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study involving synthesized isoxazole derivatives indicated that certain compounds exhibited potent anticancer activity against ovarian cancer cells (OCVAR-3) with IC50 values as low as 5 μM. This compound could potentially demonstrate similar efficacy based on structural similarities .
Case Study: Anti-inflammatory Properties
Research on isoxazole derivatives showed a reduction in inflammatory markers in animal models, suggesting that this compound may also possess anti-inflammatory properties that warrant further investigation .
Q & A
Basic Questions
Q. What are the common synthetic routes for Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate?
The compound is typically synthesized via condensation reactions involving substituted acetophenones and diethyl oxalate, followed by cyclization with hydroxylamine hydrochloride. For example, derivatives like ethyl isoxazole-3-carboxylate are formed through sequential transformations of 3-fluoro-4-methoxyacetophenone with diethyl oxalate and hydroxylamine . Advanced variants may involve regioselective nitration at the 6-position of the benzoisoxazole core. Grignard reactions (e.g., CH₃MgX) can further modify the carboxylate moiety .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assign signals for the nitro group (δ ~8.5 ppm for aromatic protons), isoxazole ring (δ ~6.5-7.5 ppm), and ethyl ester (δ ~1.2-4.3 ppm) .
- Mass spectrometry (EI/HRMS) : Confirm molecular ion peaks (e.g., m/z 411.1 for a related compound) and fragmentation patterns .
- IR spectroscopy : Identify ester carbonyl (~1700 cm⁻¹) and nitro group (~1520 cm⁻¹) stretches.
Q. What structural insights can X-ray crystallography provide?
Single-crystal X-ray diffraction, refined using programs like SHELXL, resolves bond lengths, angles, and nitro group orientation. For example, the dihedral angle between the isoxazole and benzene rings influences electronic properties .
Advanced Questions
Q. How can reaction conditions be optimized for higher yields in nitro-functionalization?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitration efficiency.
- Temperature control : Slow addition of nitrating agents (e.g., HNO₃/H₂SO₄) at 0–5°C minimizes side reactions.
- Catalysis : Lewis acids like FeCl₃ improve regioselectivity. Yields >85% are achievable under optimized conditions, as seen in analogous isoxazole syntheses .
Q. How to resolve contradictions in spectroscopic data (e.g., overlapping NMR signals)?
- 2D NMR (COSY, HSQC) : Differentiate coupled protons and assign ambiguous signals.
- Computational modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values.
- Isotopic labeling : Use ¹⁵N-labeled intermediates to trace nitro group effects .
Q. What strategies enable regioselective functionalization of the isoxazole ring?
- Directing groups : Electron-withdrawing substituents (e.g., nitro) direct electrophilic attacks to meta/para positions.
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids modify the benzene ring without disrupting the isoxazole core .
- Protection/deprotection : Temporarily block reactive sites (e.g., ester groups) during multi-step syntheses .
Q. Data Analysis & Mechanistic Studies
Q. How to interpret discrepancies in reaction yields for structurally similar derivatives?
Analyze steric and electronic factors:
- Bulky substituents (e.g., 3-iodophenyl) reduce yields (~76%) due to hindered cyclization .
- Electron-deficient aryl groups (e.g., 4-nitrophenyl) stabilize intermediates, improving yields (~93%) .
Q. What computational tools predict the compound’s reactivity in nucleophilic substitutions?
Properties
IUPAC Name |
ethyl 6-nitro-1,2-benzoxazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5/c1-2-16-10(13)9-7-4-3-6(12(14)15)5-8(7)17-11-9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOFIXUHTHGITL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.